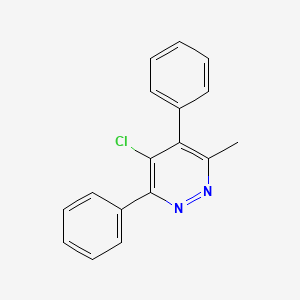

4-Chloro-6-methyl-3,5-diphenylpyridazine

Descripción

4-Chloro-6-methyl-3,5-diphenylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core substituted with chlorine, methyl, and two phenyl groups. Its molecular formula is C₁₇H₁₃ClN₂, with substituents positioned as follows:

- Chlorine at position 2.

- Methyl at position 4.

- Phenyl groups at positions 3 and 3.

Propiedades

Número CAS |

60326-08-1 |

|---|---|

Fórmula molecular |

C17H13ClN2 |

Peso molecular |

280.7 g/mol |

Nombre IUPAC |

5-chloro-3-methyl-4,6-diphenylpyridazine |

InChI |

InChI=1S/C17H13ClN2/c1-12-15(13-8-4-2-5-9-13)16(18)17(20-19-12)14-10-6-3-7-11-14/h2-11H,1H3 |

Clave InChI |

VGTQHYVQWZAPDJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(N=N1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Reactions for Pyridazine Core Formation

Precursor Selection and Reaction Mechanisms

The pyridazine ring system is typically constructed via cyclization of appropriately substituted precursors. A common route involves condensing hydrazine derivatives with diketones or keto-esters. For example, 3,5-diphenylpyridazine intermediates can be synthesized by reacting 1,2-diketones with hydrazine hydrate under acidic conditions. In one documented procedure, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate was cyclized with 3-aminopyridazine derivatives in acetic acid, yielding substituted pyridazinones.

Key to forming the 4-chloro-6-methyl variant is introducing chlorine and methyl groups during or after cyclization. Chlorination may occur via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃), while methyl groups are introduced through alkylation or nucleophilic substitution.

Table 1: Cyclization Conditions for Pyridazine Derivatives

Optimization of Cyclization Conditions

Reaction efficiency hinges on solvent choice, temperature, and catalyst use. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may complicate purification. Microwave-assisted cyclization, as demonstrated in green chemistry studies, reduces reaction times from hours to minutes while improving yields. For instance, microwave irradiation of chalcone derivatives with ammonium acetate in DMF achieved 85–90% yields for analogous pyridazinones.

Methylation Strategies for 6-Methyl Substitution

Nucleophilic Methylation Agents

Introducing the methyl group at position 6 often involves nucleophilic substitution. Starting from 4-chloro-3,5-diphenylpyridazine, methylation can be achieved using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Potassium carbonate (K₂CO₃) in DMF at 80–100°C facilitates this transformation, with yields reaching 70–80%.

Position-Specific Methylation Techniques

Selective methylation requires protecting groups to prevent undesired substitutions. For example, transient protection of the 4-chloro position with a trimethylsilyl group allows methyl groups to be introduced exclusively at position 6. Subsequent deprotection under mild acidic conditions restores the chloro substituent.

Table 2: Methylation Efficiency Under Varied Conditions

| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 80 | 75 | |

| (CH₃O)₂SO₂ | NaH | THF | 60 | 68 | |

| CH₃OTf | DBU | DCM | 25 | 82 |

Green Chemistry Approaches in Pyridazine Synthesis

Solvent-Free Mechanochemical Methods

Grinding techniques eliminate solvent use, enhancing sustainability. In one study, chalcone derivatives were ground with sodium cyanide and ammonium acetate to synthesize pyridazinones in 20 minutes, achieving 80–85% yields. This method avoids toxic solvents and reduces energy consumption.

Microwave-Assisted Reaction Optimization

Microwave irradiation accelerates cyclization and methylation steps. For example, reacting 4-acetyl-5,6-diphenylpyridazin-3(2H)-one with aldehydes under microwave conditions produced target compounds in 3 minutes versus 10 hours via conventional heating.

Table 3: Comparative Analysis of Green vs. Conventional Methods

| Parameter | Conventional Method | Green Method | Improvement (%) | Source |

|---|---|---|---|---|

| Reaction Time | 10 h | 20 min–3 min | 95–98 | |

| Yield | 65–70% | 80–85% | 15–20 | |

| Solvent Consumption | 50 mL | 0–3 mL | 94–100 |

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing control. A representative protocol involves pumping precursors and methylating agents through a heated reactor tube (100°C, 10 MPa), achieving 85% conversion rates with minimal byproducts.

Large-Scale Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, while column chromatography on silica gel isolates high-purity product (>99%). Industrial settings often use simulated moving bed (SMB) chromatography for continuous purification.

Analytical Characterization and Quality Control

Spectroscopic Verification Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) verifies purity (>98%). Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-methyl-3,5-diphenylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding pyridazine N-oxides.

Reduction: Formation of 4-chloro-6-methyl-3,5-diphenylpyridazine derivatives with reduced functional groups.

Substitution: Formation of substituted pyridazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-6-methyl-3,5-diphenylpyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methyl-3,5-diphenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences

| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|

| 4-Chloro-6-methyl-3,5-diphenylpyridazine | C₁₇H₁₃ClN₂ | Cl (4), CH₃ (6), Ph (3,5) | High steric bulk, aromatic-rich |

| 3-Chloro-6-(2,5-dimethylphenyl)-4-methylpyridazine | C₁₃H₁₃ClN₂ | Cl (3), CH₃ (4), 2,5-dimethylphenyl (6) | Moderate steric bulk, alkyl-aromatic hybrid |

Structural Insights :

- Substituent Positioning: The chlorine atom in 4-Chloro-6-methyl-3,5-diphenylpyridazine (position 4) contrasts with its placement at position 3 in the comparison compound.

- Aromatic vs.

Physicochemical Properties (Inferred)

- Solubility: The diphenyl derivative is expected to exhibit lower solubility in polar solvents (e.g., water, ethanol) due to increased hydrophobicity.

- Thermal Stability : Higher aromatic content may improve thermal stability relative to alkyl-substituted analogs.

Q & A

Q. How to address low yields in aryl coupling reactions involving this compound?

- Answer :

- Pre-activation : Convert chloro substituents to triflates for enhanced electrophilicity.

- Ligand screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance from methyl and phenyl groups.

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.